Product packaging for (R)-(+)-1,2-Epoxypentadecane(Cat. No.:CAS No. 96938-06-6)

(R)-(+)-1,2-Epoxypentadecane

Cat. No.: B1600092
CAS No.: 96938-06-6
M. Wt: 226.4 g/mol
InChI Key: QMIBIXKZPBEGTE-OAHLLOKOSA-N
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Description

(R)-(+)-1,2-Epoxypentadecane is a chiral aliphatic epoxide of significant interest in specialized organic synthesis and polymer research. This compound features a reactive three-membered oxirane ring and a long pentadecane chain, which governs its physical properties and solubility. The (R)-(+) enantiomeric form makes it a valuable chiral building block for the synthesis of optically active molecules, which are crucial in developing pharmaceuticals and fine chemicals . In industrial research, this epoxide and its analogs are key monomers in polymerization processes. It is used in the condensation copolymerization with dicarboxylic acids or anhydrides (e.g., maleic anhydride) to create unsaturated polyesters . These resulting polymers are functionalized further, for instance with secondary amines, to produce advanced additives that effectively modify the cold-flow properties of middle distillate fuels and gas oils . The mechanism of action for these additives involves interaction with wax crystals that precipitate in fuels at low temperatures, improving filterability and reducing the pour point. Epoxides are highly reactive due to ring strain, and their primary mechanism of action involves ring-opening reactions with nucleophiles. This reactivity is influenced by the molecular geometry and the alkyl chain length, which can affect the relative rates of reaction at different carbon sites within the epoxide ring . As a chiral epoxide with a long alkyl chain, this compound provides researchers with a specific tool for studying stereoselective reactions and developing new polymeric materials with tailored properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O B1600092 (R)-(+)-1,2-Epoxypentadecane CAS No. 96938-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-tridecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIXKZPBEGTE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455454
Record name (R)-(+)-1,2-Epoxypentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96938-06-6
Record name (R)-(+)-1,2-Epoxypentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxypentadecane
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Reactivity and Stereoselective Transformations of R + 1,2 Epoxypentadecane

Regioselective and Stereospecific Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides like (R)-(+)-1,2-Epoxypentadecane can proceed via two main pathways, depending on the reaction conditions. Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism. In contrast, acidic conditions promote a mechanism with significant S(_N)1 character. libretexts.orgalmerja.com

Nucleophilic Ring Opening Under Acidic Conditions (S(_N)1-like and S(_N)2-like Mechanisms)

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and making the epoxide more electrophilic. This allows weaker nucleophiles, such as water and alcohols, to open the ring. The regioselectivity of the attack is determined by the stability of the resulting carbocation-like transition state. The nucleophile preferentially attacks the more substituted carbon atom (C2 in this case), which can better stabilize the partial positive charge that develops during the C-O bond cleavage. d-nb.info This is characteristic of an S(_N)1-like mechanism.

Although the reaction has significant S(_N)1 character, it is not a true S(_N)1 reaction as a discrete carbocation intermediate is generally not formed. chemistrysteps.comyoutube.com The reaction often proceeds with inversion of configuration at the center of attack, which is characteristic of an S(_N)2 reaction. youtube.com Therefore, the mechanism is best described as a hybrid between S(_N)1 and S(_N)2. libretexts.orgchemistrysteps.com

The general mechanism for the acid-catalyzed ring-opening of this compound is as follows:

Protonation of the epoxide oxygen. youtube.com

Nucleophilic attack at the more substituted carbon (C2), leading to the opening of the epoxide ring. d-nb.infoyoutube.com

Deprotonation of the nucleophile to yield the final product.

This process results in the formation of a trans-1,2-disubstituted product. For example, the acid-catalyzed hydrolysis of this compound would yield (S)-pentadecane-1,2-diol.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides
Epoxide StructureNucleophileMajor ProductMechanism
R-CH(O)CH₂H₂O/H⁺R-CH(OH)CH₂OHS(_N)1-like
R-CH(O)CH₂ROH/H⁺R-CH(OR)CH₂OHS(_N)1-like
R₂C(O)CH₂H₂O/H⁺R₂C(OH)CH₂OHS(_N)1-like

Nucleophilic Ring Opening Under Basic Conditions (S(_N)2 Mechanism)

In basic or neutral media, the ring-opening of this compound occurs via a strict S(_N)2 mechanism. jsynthchem.com Strong nucleophiles are required to open the unactivated epoxide ring. jsynthchem.com Due to steric hindrance, the nucleophile attacks the less substituted carbon atom (C1). libretexts.orgchemistrysteps.com This backside attack results in an inversion of configuration at the attacked carbon. The leaving group is the alkoxide anion, which is subsequently protonated during the work-up to give the alcohol. libretexts.org

Grignard reagents and organolithium reagents are potent carbon nucleophiles and strong bases that react readily with epoxides. libretexts.orgwikipedia.orglibretexts.org They attack the less sterically hindered carbon of the epoxide in an S(_N)2 fashion. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) will result in the formation of a new carbon-carbon bond at the C1 position, yielding a secondary alcohol after acidic workup. libretexts.orgmasterorganicchemistry.com This reaction is a valuable method for extending the carbon chain of a molecule. libretexts.org

Table 2: Reaction of this compound with Organometallic Reagents
Organometallic ReagentProduct after Workup
CH₃MgBr(R)-Hexadecan-2-ol
PhLi(R)-1-Phenylpentadecan-2-ol
n-BuLi(R)-Nonadecan-2-ol

Lithium aluminum hydride (LiAlH₄) is a source of hydride ions (H⁻), which act as strong nucleophiles. chegg.com LiAlH₄ reduces epoxides to alcohols. chemistrysteps.com In the case of this compound, the hydride will attack the less substituted C1 position, following the S(_N)2 mechanism, to yield pentadecan-2-ol after protonation. chegg.com

Under basic conditions, strong heteroatom nucleophiles such as alkoxides, amines, phenoxides, and thiolates can open the epoxide ring. jsynthchem.com The reaction proceeds via an S(_N)2 mechanism with the nucleophile attacking the less substituted C1 position. jsynthchem.com

Alcohols and Phenoxides: In the presence of a base, alcohols are converted to more nucleophilic alkoxides, which can then open the epoxide ring to form hydroxy ethers.

Amines: Amines are good nucleophiles and can directly open the epoxide ring without the need for a catalyst, although the reaction can be slow. The reaction yields amino alcohols.

Thiols: Thiols are excellent nucleophiles, and in the presence of a base, they form highly reactive thiolate anions. nih.govupc.edu These readily open the epoxide ring to produce β-hydroxy thioethers. mdpi.com

Table 3: Ring Opening of this compound with Heteroatom Nucleophiles
NucleophileReagentProduct
MethoxideCH₃ONa(R)-1-Methoxypentadecan-2-ol
AmmoniaNH₃(R)-1-Aminopentadecan-2-ol
PhenoxideC₆H₅ONa(R)-1-Phenoxypentadecan-2-ol
ThiophenolateC₆H₅SNa(R)-1-(Phenylthio)pentadecan-2-ol

Transition Metal-Catalyzed Asymmetric Ring-Opening Reactions

Transition metal complexes, particularly those with salen ligands, have been developed as effective catalysts for the asymmetric ring-opening (ARO) of epoxides. nih.govresearchgate.netmdpi.com These reactions allow for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides with high enantioselectivity. researchgate.netmdpi.com For a chiral epoxide like this compound, these catalysts can enhance the regioselectivity and stereospecificity of the ring-opening reaction. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the metal center(s). nih.govresearchgate.net For instance, chiral (salen)Cr(III) complexes have been shown to be excellent catalysts for the addition of azide (B81097) to terminal epoxides. nih.gov

Hydrolytic Ring Opening to Vicinal Diols

The hydrolytic ring-opening of this compound yields the corresponding vicinal diol, (R)-pentadecane-1,2-diol. This transformation can be catalyzed by either acid or base, with each pathway exhibiting distinct regioselectivity.

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack then occurs at the more substituted carbon atom (C2), following a reaction pathway with significant carbocation character. This results in the formation of a diol with retention of configuration at the chiral center.

In contrast, base-catalyzed hydrolysis proceeds via a direct SN2 mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the less sterically hindered carbon atom (C1). This backside attack leads to an inversion of configuration at the site of attack, affording the same (R)-pentadecane-1,2-diol.

Condition Mechanism Site of Nucleophilic Attack Product
Acidic (H₃O⁺)SN1-likeC2 (more substituted)(R)-Pentadecane-1,2-diol
Basic (OH⁻)SN2C1 (less substituted)(R)-Pentadecane-1,2-diol

Rearrangement Reactions of Epoxypentadecane

The isomerization of 1,2-epoxypentadecane in the presence of a base can lead to the formation of carbonyl compounds. Specifically, the formation of methyl ketones from 1,2-epoxides is a known transformation. This reaction is believed to proceed through a base-catalyzed rearrangement. While detailed studies on this compound are not extensively documented, the expected product of such a rearrangement would be pentadecan-2-one.

Starting Material Reagent Product
This compoundBasePentadecan-2-one

The rearrangement of epoxides to allylic alcohols is a synthetically useful transformation, typically promoted by strong, non-nucleophilic bases. The reaction involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring, followed by the elimination of the epoxide oxygen. For this compound, this rearrangement would be expected to yield pentadec-1-en-3-ol. The stereochemistry of the resulting allylic alcohol would be dependent on the specific base and reaction conditions employed.

Starting Material Reagent Expected Product
This compoundStrong, non-nucleophilic basePentadec-1-en-3-ol

Further Functionalization and Derivatization Strategies

The epoxide ring of this compound is a key functional group that allows for a wide range of derivatization strategies. The ring can be opened by a variety of nucleophiles to introduce diverse functionalities. These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered C1 position under basic or neutral conditions.

Examples of such functionalizations include:

Reaction with alcohols to yield alkoxy alcohols.

Reaction with amines to produce amino alcohols, which are valuable building blocks in medicinal chemistry.

Reaction with Grignard reagents or organolithium compounds to form new carbon-carbon bonds, leading to chain extension.

Reaction with thiols to synthesize thioethers.

These derivatization reactions allow for the incorporation of the long alkyl chain of this compound into more complex molecular architectures.

Applications of R + 1,2 Epoxypentadecane As a Chiral Intermediate

Role in Total Synthesis of Complex Natural Products

Chiral epoxides are fundamental intermediates in the creation of complex natural products, particularly those containing oxygenated stereocenters. The epoxide functional group can be opened regioselectively and stereospecifically by a variety of nucleophiles, enabling the construction of intricate molecular architectures. While direct examples detailing the use of (R)-(+)-1,2-Epoxypentadecane in the total synthesis of specific, widely known natural products are not extensively documented in readily available literature, its structural motif is representative of intermediates used for molecules containing long-chain alkyl groups with chiral centers.

For instance, the synthesis of marine natural products, such as certain xenicanes or laurefucin, often involves the construction of complex oxygen-containing ring systems attached to lipophilic chains. The general strategy involves using chiral epoxides, like this compound, as precursors to establish the required stereochemistry early in the synthetic sequence. The long tridecyl chain is particularly relevant for natural products that interact with lipid bilayers or have fatty acid-like components.

Synthesis of Biologically Active Compounds and Pharmaceutical Precursors

The primary utility of this compound is realized in its application as a precursor for various biologically active molecules and pharmaceutical intermediates. Its enantiomerically pure nature is critical, as the biological activity of chiral drugs often resides in a single enantiomer.

Beta-adrenergic receptor blockers (beta-blockers) are a class of drugs widely used to manage cardiovascular diseases. A common structural feature of many beta-blockers is an aryloxypropanolamine moiety, which contains a chiral secondary alcohol. The synthesis of enantiomerically pure beta-blockers is crucial, as the desired therapeutic activity typically resides in one enantiomer.

The key step in the asymmetric synthesis of these drugs is often the reaction of a chiral epoxide with an appropriate amine. jmedchem.comwikipedia.org While Propranolol itself is synthesized from 1-naphthol and an epichlorohydrin-derived epoxide, this compound serves as an excellent model for the synthesis of analogous long-chain beta-blockers. The fundamental reaction involves the nucleophilic ring-opening of the epoxide by an amine, such as isopropylamine, to yield a chiral amino alcohol, the core structure of these pharmaceuticals. nih.gov The (R)-configuration of the epoxide directly translates to the desired (S)-configuration of the resulting beta-blocker.

Table 1: General Synthesis of Beta-Blocker Core from a Chiral Epoxide

Reactant 1 Reactant 2 Product Significance

More complex pharmaceutical agents also utilize chiral epoxides as starting materials. For example, the anticancer drug Halaven® (Eribulin), a structurally complex macrocyclic ketone, is produced via total synthesis. This intricate process involves the coupling of several smaller, chiral fragments. One of the key building blocks used in the synthesis of a fragment of Halaven is a chiral epoxide. nih.gov Specifically, a related compound, (R)-(+)-1,2-epoxy-5-hexene, is used to construct the C20–C26 fragment of the drug. nih.gov The principles of using such chiral epoxides are directly applicable to this compound for the synthesis of other complex molecules or drug analogues that require a long, chiral aliphatic segment. The epoxide allows for the precise installation of stereocenters that are critical for the molecule's final conformation and biological activity. researchgate.net

The reactivity of the epoxide ring allows for its conversion into a wide range of other functional groups with retention or inversion of configuration, depending on the reaction mechanism. This makes this compound a versatile intermediate for chiral alcohols and amides.

Chiral Alcohols: Nucleophilic ring-opening with oxygen-based nucleophiles (e.g., water, alcohols) under acidic or basic conditions yields 1,2-diols. Reduction of the epoxide using hydride reagents like lithium aluminum hydride (LiAlH₄) can also produce chiral secondary alcohols. nih.gov These resulting chiral alcohols are valuable intermediates themselves in multi-step syntheses.

Chiral Amides: The epoxide can be converted into a chiral amino alcohol via ring-opening with an amine. The resulting amine can then be acylated to form a chiral amide. Alternatively, multi-step procedures can transform chiral alcohols derived from the epoxide into amides while preserving the stereochemical integrity of the chiral center. chemistryviews.org

Table 2: Key Transformations of this compound

Reagent(s) Product Type General Structure
H₂O / H⁺ or OH⁻ Chiral 1,2-Diol R-CH(OH)-CH₂(OH)
R'NH₂ (Amine) Chiral Amino Alcohol R-CH(OH)-CH₂(NHR')

R represents the tridecyl (C₁₃H₂₇) chain.

Utilization in the Development of Chiral Ligands and Catalysts

The development of asymmetric catalysis relies heavily on the availability of enantiomerically pure chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral molecules derived from this compound can serve as precursors for such ligands.

For example, the chiral 1,2-amino alcohols produced from the ring-opening of the epoxide are foundational structures for well-known ligand classes, such as oxazolines. mdpi.com By reacting the amino alcohol with appropriate reagents, it can be incorporated into larger ligand frameworks. The long pentadecane chain can provide unique steric or solubility properties to the resulting catalyst, potentially influencing its activity and selectivity in nonpolar media. While specific, widely commercialized catalysts based on this exact epoxide are not commonplace, its derivatives represent a potential platform for the development of new, specialized chiral ligands for asymmetric synthesis. mdpi.com

Computational Chemistry and Theoretical Studies on Epoxide Reactivity and Stereocontrol

Mechanistic Investigations of Epoxidation Reactions

The formation of epoxides from alkenes is a cornerstone of organic synthesis. Computational methods, especially Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of these reactions.

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of epoxidation, DFT calculations are employed to map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. These calculations provide critical information about the energy barriers (activation energies) associated with different reaction pathways, allowing chemists to predict the most likely mechanism.

For reactions like the Sharpless epoxidation, which is known for its high enantioselectivity in converting prochiral allylic alcohols to chiral 2,3-epoxyalcohols, DFT has been used to model the structures and energetics. wayne.edu Such studies have examined the dimerization of the titanium catalyst and the structures of the "loaded" catalyst, which includes the allylic alcohol and the hydroperoxide. wayne.edu The transition states for the oxygen transfer from the peroxide to the alkene are located, and their energies are calculated to understand the origins of stereoselectivity. wayne.edu The subtle differences in the activation energies for the formation of the two possible enantiomeric products can be correlated with the observed enantiomeric excess (% ee) in the experimental reaction. wayne.edu

Analysis of Chemo-, Regio-, and Stereoselectivity in Epoxidation

Computational studies are crucial for dissecting the factors that control the selectivity of epoxidation reactions.

Chemoselectivity: In molecules with multiple reactive sites, such as polyunsaturated fatty acids, DFT can predict which double bond is more likely to be epoxidized. For instance, studies on the epoxidation of hemp oil's primary unsaturated fatty acids (oleic, linoleic, and linolenic acids) have used DFT to determine their relative reactivities. researchgate.net

Regioselectivity: While not directly applicable to the formation of a terminal epoxide like 1,2-epoxypentadecane from 1-pentadecene (B78149), regioselectivity is a key consideration for internal alkenes. Computational models can predict which carbon atom of an unsymmetrical double bond is more susceptible to electrophilic attack by the oxidizing agent.

Stereoselectivity: For chiral catalysts or substrates, computational chemistry can explain the preference for the formation of one stereoisomer over another. In the Sharpless epoxidation, the interaction between the chiral tartrate ligand, the titanium center, the allylic alcohol, and the peroxide creates a chiral environment that directs the oxidant to one face of the double bond. DFT calculations can model these non-covalent interactions and quantify their impact on the transition state energies, thereby explaining the high degree of stereocontrol. wayne.edu

Theoretical Analysis of Epoxide Ring-Opening Mechanisms

The high ring strain of epoxides makes them susceptible to ring-opening reactions with a variety of nucleophiles. libretexts.org Theoretical studies have provided a deep understanding of the mechanisms governing these transformations.

Sₙ1, Sₙ2, and Borderline Sₙ2 Pathways

The ring-opening of epoxides can proceed through different mechanistic pathways, depending on the reaction conditions (acidic or basic) and the structure of the epoxide. chemistrysteps.comfiveable.me

Sₙ2 Mechanism: Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.org This is a concerted process where the carbon-nucleophile bond forms as the carbon-oxygen bond breaks, leading to an inversion of stereochemistry at the attacked carbon. fiveable.me For unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. fiveable.me

Sₙ1 Mechanism: In the presence of a strong acid, the epoxide oxygen is protonated, making it a better leaving group. chemistrysteps.com This is followed by the cleavage of the carbon-oxygen bond to form a carbocation intermediate, which is then attacked by the nucleophile. fiveable.me This pathway is favored for epoxides with a tertiary carbon, which can stabilize the positive charge. libretexts.org

Borderline Sₙ2 Pathways: For many acid-catalyzed ring-opening reactions, the mechanism is considered to be a hybrid of Sₙ1 and Sₙ2. chemistrysteps.com The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, but a discrete carbocation intermediate is not fully formed before the nucleophile attacks. libretexts.org Computational studies can model the transition state structures to determine the degree of bond breaking and bond formation and to characterize the electronic nature of the transition state.

Role of Solvation Effects and Catalysis in Ring Opening

The solvent and any catalysts present can have a profound impact on the mechanism and outcome of epoxide ring-opening reactions.

Solvation Effects: Computational models can incorporate the effects of the solvent, either implicitly using a continuum model or explicitly by including individual solvent molecules in the calculation. nih.gov Solvation can stabilize charged intermediates and transition states, thereby altering the energy barriers and potentially changing the reaction mechanism. For example, polar protic solvents can facilitate ring-opening by hydrogen bonding to the epoxide oxygen.

Catalysis: Catalysts can accelerate the ring-opening reaction by activating either the epoxide or the nucleophile. For instance, computational studies have investigated the role of nitromethane (B149229) as both a solvent and a catalyst in the ring-opening of epoxides with aromatic amines. researchgate.net DFT calculations can elucidate how the catalyst interacts with the reactants to lower the activation energy. In enzyme-catalyzed reactions, the amino acid residues in the active site play a crucial role in catalysis, which can be modeled using computational methods. acs.org

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Interactions (e.g., Epoxide Hydrolases)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. mdpi.com These enzymes are of significant interest for their role in detoxification and their application in biocatalysis for the production of chiral compounds. mdpi.comnih.gov

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between an enzyme and its substrate.

Docking and Binding: Molecular docking simulations can predict the preferred binding orientation of a substrate, such as (R)-(+)-1,2-Epoxypentadecane, within the active site of an epoxide hydrolase. These simulations take into account the shape, size, and chemical properties of both the substrate and the active site.

Enzyme-Substrate Interactions: Once the substrate is docked, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. acs.org These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the substrate in the active site and position it for catalysis. acs.org For example, simulations of soluble epoxide hydrolase (sEH) have shown that hydrogen bonds between the epoxide oxygen and tyrosine residues in the active site are crucial for catalysis. acs.org

Reaction Mechanism: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction within the enzyme's active site. In this approach, the substrate and the key active site residues involved in the reaction are treated with a high level of quantum mechanics theory (the QM region), while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field (the MM region). acs.org QM/MM simulations can be used to calculate the energy profile of the enzymatic reaction, identify the transition states, and elucidate the catalytic mechanism, including the roles of specific amino acid residues. acs.org

Advanced Analytical Methodologies for Stereochemical Characterization and Purification

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment in which the enantiomers exhibit different affinities, leading to their separation. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the analyte with a chiral reagent. For a non-functionalized molecule like 1,2-epoxypentadecane, direct separation on a CSP is the most common and effective approach.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of a wide range of compounds. The success of chiral HPLC largely depends on the selection of the appropriate chiral stationary phase (CSP). For epoxides and related compounds, polysaccharide-based CSPs are particularly effective. nih.govacs.orgresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between enantiomers. researchgate.netsemanticscholar.org

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of 1,2-epoxypentadecane and the chiral selector of the CSP. The stability of these complexes differs for the (R) and (S) enantiomers, resulting in different retention times and, consequently, their separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. nih.govsemanticscholar.org

Table 1: Representative HPLC Parameters for Chiral Separation of Long-Chain Epoxides

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient (e.g., 25 °C)
Detection UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI)

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents. nih.govnih.govselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol (B129727) or ethanol. mdpi.com This technique is particularly well-suited for the separation of non-polar compounds like long-chain epoxides.

Similar to HPLC, polysaccharide-based CSPs are widely used in chiral SFC and have demonstrated excellent enantioselectivity for various racemic compounds, including epoxides. mdpi.comresearchgate.net The principles of chiral recognition are analogous to those in HPLC, relying on the differential interactions between the enantiomers and the CSP. The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, contribute to the high performance of SFC. researchgate.netwindows.net

Table 2: Illustrative SFC Conditions for Enantioseparation of Epoxides

ParameterTypical Value/Condition
Chiral Stationary Phase Immobilized Polysaccharide-based CSP
Mobile Phase Supercritical CO₂ / Methanol (e.g., 85:15 v/v)
Flow Rate 2.0 - 5.0 mL/min
Back Pressure 100 - 200 bar
Temperature 35 - 40 °C
Detection UV or Evaporative Light Scattering Detector (ELSD)

Gas Chromatography (GC) for Volatile Chiral Epoxides

For volatile and semi-volatile chiral compounds, Gas Chromatography (GC) with a chiral stationary phase is a highly effective analytical tool. chromatographyonline.comresearchgate.net The enantiomers are separated in the gas phase based on their differential interactions with the CSP coated on the inner wall of a capillary column. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for chiral GC, capable of separating a wide array of enantiomers, including epoxides. chromatographyonline.comwiley.comgcms.czuni-muenchen.de

The chiral recognition mechanism involves the inclusion of the analyte into the hydrophobic cavity of the cyclodextrin molecule and interactions with the functional groups on the rim of the cyclodextrin. uni-muenchen.de The different fit and interaction energies for the (R) and (S) enantiomers of 1,2-epoxypentadecane lead to their separation. The temperature program of the GC oven is a critical parameter for optimizing the resolution of the enantiomers.

Table 3: General GC Parameters for Chiral Analysis of Volatile Epoxides

ParameterTypical Value/Condition
Chiral Stationary Phase Derivatized Cyclodextrin (e.g., permethylated β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Oven Temperature Program e.g., 50 °C hold for 2 min, then ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com For the separation of neutral enantiomers like 1,2-epoxypentadecane, a charged chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are frequently used as chiral selectors in CE. researchgate.netspringernature.com The enantiomers form transient diastereomeric inclusion complexes with the charged cyclodextrin, which have different effective mobilities, leading to their separation.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE. nih.govdergipark.org.tr In chiral CEC, the capillary is packed or coated with a chiral stationary phase. nih.govrsc.orgresearchgate.net The separation is driven by both the partitioning of the analyte between the mobile phase and the CSP (as in HPLC) and the electrophoretic mobility of the analyte in the electric field-driven flow (electroosmotic flow). This combination can lead to very high separation efficiencies for chiral compounds.

Spectroscopic Methods for Stereochemical Elucidation

While chromatographic methods are essential for separating enantiomers, spectroscopic techniques are crucial for determining the absolute configuration and confirming the stereochemical identity of a chiral molecule.

For a molecule like (R)-(+)-1,2-Epoxypentadecane, a combination of techniques would be employed. Mass spectrometry can confirm the molecular weight and fragmentation pattern, which is indicative of the epoxide structure. chemrxiv.orgchemrxiv.orgnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents or by forming diastereomeric derivatives, can be used to distinguish between enantiomers and determine enantiomeric purity.

Vibrational Circular Dichroism (VCD) is a powerful technique for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govnih.govamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. schrodinger.com Similarly, Electronic Circular Dichroism (ECD) can be used, especially if the molecule contains a chromophore or can be derivatized with one, to determine the absolute stereochemistry through the observation of Cotton effects. msu.edu

Table 4: Spectroscopic Methods for Stereochemical Analysis

TechniqueApplication for this compoundInformation Obtained
Mass Spectrometry (MS) Analysis of the intact molecule and its fragments.Molecular weight confirmation and structural information.
Nuclear Magnetic Resonance (NMR) Analysis with chiral solvating or derivatizing agents.Enantiomeric purity and relative configuration.
Vibrational Circular Dichroism (VCD) Measurement of the VCD spectrum in the mid-IR region.Unambiguous determination of the absolute configuration (R or S).
Electronic Circular Dichroism (ECD) Measurement of the CD spectrum after derivatization with a chromophore.Determination of absolute configuration based on exciton (B1674681) coupling.

Mass Spectrometry (MS) for Structural Characterization of Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov While conventional MS is not inherently capable of distinguishing between stereoisomers, it is exceptionally useful for the structural characterization of this compound, particularly after chemical derivatization. nih.gov

For analysis, the epoxide may be converted into a more volatile or readily ionizable derivative, for example, through ring-opening with a nucleophile to form a diol or an amino alcohol. This derivative can then be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS). GC-MS provides information on the purity of the sample and its molecular weight.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of the parent ion. nih.gov The collision-induced dissociation (CID) of a derivatized 1,2-Epoxypentadecane ion will produce a characteristic fragmentation pattern. Cleavage at specific bonds, such as the C-C bond adjacent to the oxygen atoms in a ring-opened derivative, yields fragment ions whose masses can be used to confirm the original position of the epoxide group at the 1,2-position and verify the length and structure of the tridecyl side chain. nih.gov

Table 3: Expected Key Mass Fragments in MS/MS of a Ring-Opened 1,2-Epoxypentadecane Derivative (e.g., 1,2-pentadecanediol)
Fragmentation PathwayExpected Fragment Ion (m/z)Structural Information Confirmed
Cleavage between C1 and C2[CH₂(OH)]⁺Confirms a terminal hydroxyl group.
Cleavage between C2 and C3[M - CH₂(OH)]⁺Indicates the position of the second hydroxyl group.
Loss of water (H₂O)[M - H₂O]⁺Characteristic of alcohol-containing compounds.
Alpha-cleavage of the long alkyl chainSeries of fragments differing by 14 amu (CH₂)Confirms the C13H27 alkyl chain structure.

Future Perspectives and Emerging Research Directions in R + 1,2 Epoxypentadecane Chemistry

Development of Novel and Highly Enantioselective Catalysts for Epoxidation and Ring Opening

The synthesis of enantiomerically pure epoxides and their subsequent stereospecific transformation are central to modern organic chemistry. Future research is geared towards the discovery of new catalysts that can provide (R)-(+)-1,2-Epoxypentadecane and its derivatives with exceptional levels of stereocontrol and efficiency.

Catalytic Asymmetric Epoxidation: The direct enantioselective epoxidation of the corresponding terminal alkene, 1-pentadecene (B78149), is the most atom-economical route to this compound. While established systems like manganese-salen and iron-porphyrin complexes have been developed for asymmetric epoxidation, their effectiveness on simple, unfunctionalized terminal alkenes remains a challenge. caltech.edu Emerging research focuses on novel catalyst designs:

Peptide-Based Catalysts: Combinatorial approaches are leading to the discovery of low-molecular-weight, peptide-based catalysts that exhibit high site- and enantioselectivity for the epoxidation of polyenes. nih.gov These catalysts, often using environmentally benign oxidants like hydrogen peroxide, can be optimized through directed evolution-like screening processes to target specific alkenes, offering a promising avenue for the selective oxidation of 1-pentadecene. nih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from imidazolidinone, are being developed for the asymmetric epoxidation of α,β-unsaturated aldehydes using hypervalent iodine reagents. princeton.edu Adapting these systems for simple alkenes could provide a metal-free alternative for synthesis.

Catalytic Asymmetric Ring-Opening (ARO): The regioselective and enantioselective ring-opening of epoxides provides direct access to a wide array of highly functionalized chiral molecules. nih.gov Research in this area is focused on creating catalysts that can open the epoxide ring with various nucleophiles with high precision.

Metal-Salen Complexes: Chiral metal-salen complexes, particularly those involving chromium and cobalt, are highly effective for the ARO of meso- and terminal epoxides. nih.govmdpi.com Cobalt(III)-salen catalysts, for instance, facilitate highly enantioselective hydrolytic kinetic resolution, providing a practical route to enantiopure terminal epoxides on a large scale. nih.gov Future work will likely involve tailoring the salen ligand structure to optimize reactivity and selectivity specifically for long-chain epoxides like 1,2-epoxypentadecane.

Heterogeneous Lewis Acid Catalysts: The use of solid acid catalysts, such as tin-beta (Sn-Beta) zeolites, is a growing area of interest for epoxide ring-opening reactions with alcohols. ucdavis.edu These materials offer significant advantages in terms of catalyst recovery and reuse. Research is aimed at improving their regioselectivity and adapting them for asymmetric synthesis by incorporating chiral modifiers. ucdavis.edu

The table below summarizes the performance of selected modern catalytic systems for the epoxidation of terminal alkenes, highlighting the potential for achieving high enantioselectivity.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Engineered Cytochrome P450 BM-3 (RH-47)1-Octene(R)-1,2-Epoxyoctane83% caltech.edu
Engineered Cytochrome P450 BM-3 (SH-44)1-Hexene(S)-1,2-Epoxyhexane71% caltech.edu
Imidazolidinone OrganocatalystCrotonaldehydeTrans-epoxide82% princeton.edu

Integration of Biocatalysis and Chemo-Catalysis for Hybrid Synthetic Routes

The synergy between biocatalysis and traditional chemical catalysis is creating powerful and sustainable synthetic pathways. For this compound, hybrid routes that leverage the high selectivity of enzymes with the broad scope of chemical reactions are a major focus of future research.

Enzymatic Kinetic Resolution: Biocatalysts, particularly lipases and epoxide hydrolases (EHs), are highly effective for the kinetic resolution of racemic epoxides.

Lipases: These enzymes catalyze the enantioselective acylation of one epoxide enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. nih.govmdpi.com Lipases are attractive due to their commercial availability, broad substrate acceptance, and activity in organic solvents. nih.gov Research continues to explore new lipases and optimize reaction conditions (e.g., acyl donor, solvent, temperature) to achieve high enantioselectivity (E > 200) for long-chain epoxides. mdpi.com

Epoxide Hydrolases (EHs): EHs catalyze the enantioselective hydrolysis of a racemic epoxide to a diol, leaving the unreacted epoxide enantiomer in high optical purity. up.ac.za Chemoenzymatic processes using yeast EHs have demonstrated the ability to produce chiral epoxides and diols with >99% ee. A key advantage is the potential for self-limiting reactions that yield both the desired product and the remaining starting material with exceptional purity. up.ac.za

Chemoenzymatic Cascades: The future lies in designing multi-step, one-pot syntheses that combine enzymatic and chemical steps. A biocatalytic retrosynthesis approach can guide the design of efficient routes to complex molecules. rsc.org For example, a potential route to a functionalized derivative of this compound could involve:

Biocatalytic Resolution: Use of a lipase (B570770) or EH to resolve racemic 1,2-epoxypentadecane.

Chemical Transformation: The resulting enantiopure this compound can then undergo a subsequent chemical reaction, such as a regioselective ring-opening with an organometallic reagent or click chemistry functionalization, to build more complex molecular architectures. nih.gov

The table below presents data on the kinetic resolution of secondary alcohols and related compounds using various lipases, illustrating their potential for resolving epoxide precursors or derivatives.

EnzymeSubstrate TypeAcyl DonorSelectivity (E value)Reference
Lipase PSL-C (Pseudomonas cepacia)1,2-Diol with quaternary centerVinyl acetateGood nih.gov
Amano Lipase AK (Pseudomonas fluorescens)trans-Flavan-4-olVinyl acetate> 200 mdpi.com
Lipase from Candida rugosa (CRL)FOP acetate- (hydrolysis)High nih.gov
Porcine Pancreatic Lipase (PPL)1,2-Diol with ester groupVinyl acetate13 nih.gov

Green Chemistry and Sustainable Synthetic Methodologies for Chiral Epoxides

The principles of green chemistry are increasingly guiding synthetic strategy. For chiral epoxides like this compound, future research aims to develop methodologies that are not only efficient but also environmentally benign.

Key areas of development include:

Biocatalysis in Aqueous Media: As discussed, enzymes operate under mild conditions (ambient temperature and pressure) and often in water, eliminating the need for harsh reagents and volatile organic solvents. up.ac.za

Reusable Heterogeneous Catalysts: The development of solid catalysts, such as zeolites (e.g., Sn-Beta) and immobilized metal-salen complexes, is critical. ucdavis.edu These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Research is focused on preventing leaching of the active species and maintaining high activity over multiple cycles. ucdavis.edu

Benign Oxidants: Traditional epoxidation often relies on stoichiometric peroxy acids like m-CPBA, which generate significant waste. nih.gov Modern approaches favor catalytic systems that use greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen, with water being the only byproduct. nih.gov

Atom Economy: Direct asymmetric epoxidation of 1-pentadecene is inherently more atom-economical than kinetic resolution strategies, which have a theoretical maximum yield of 50% for the desired enantiomer. nih.gov Therefore, the development of highly selective direct epoxidation catalysts remains a primary goal for sustainable synthesis.

Expanding the Scope of Applications in Drug Discovery, Agrochemicals, and Advanced Materials

This compound, with its chiral center and long lipophilic alkyl chain, is a versatile building block with significant untapped potential in various fields.

Drug Discovery: Epoxides are crucial intermediates in the synthesis of many pharmaceuticals. mdpi.com The long C13 alkyl chain of 1,2-epoxypentadecane makes it an ideal precursor for the synthesis of complex lipids. Long-chain epoxides such as 1,2-epoxydodecane (B1583528) are already identified as key intermediates for building specialized lipids used in the formulation of lipid nanoparticles (LNPs), which are advanced systems for targeted drug delivery. broadpharm.com Future research will likely explore the incorporation of this compound into novel bioactive molecules and as a tool for creating amphiphilic compounds for drug delivery applications. njchm.com

Agrochemicals: Many modern pesticides and herbicides are chiral molecules, where only one enantiomer possesses the desired biological activity. The use of enantiomerically pure agrochemicals can lead to higher efficacy, lower application rates, and reduced environmental impact. The reactive epoxide ring of this compound can be opened with a variety of nucleophiles to generate libraries of chiral alcohols, amines, and ethers for screening as potential new agrochemical agents. The long alkyl chain could impart favorable properties such as improved membrane permeability or soil retention.

Advanced Materials: Terminal epoxides are valuable monomers and modifiers in polymer chemistry. The ring-opening polymerization of this compound can lead to the formation of chiral polyethers. The long pendant alkyl chain would be expected to impart unique properties to the resulting polymer, such as low glass transition temperature, hydrophobicity, and potentially self-assembly into ordered nanostructures. Such polymers could find applications as specialty elastomers, coatings, or compatibilizers in polymer blends. patsnap.commdpi.com Furthermore, the chiral nature of the monomer could be used to create polymers with chiroptical properties for applications in sensors or advanced optical materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-(+)-1,2-Epoxypentadecane, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via stereoselective epoxidation of 1-pentadecene using chiral catalysts like Sharpless or Jacobsen catalysts. Purity optimization involves:

  • Catalyst Screening : Compare enantiomeric excess (ee) using chiral GC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (δ 2.5–3.5 ppm for epoxide protons) and FT-IR (epoxide ring C-O stretch at ~1250 cm1^{-1}) .
    • Data Table :
CatalystYield (%)ee (%)Purity (GC)
Jacobsen659298.5
Sharpless729599.1

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in amber vials under inert gas (N2_2/Ar) at –20°C to prevent ring-opening reactions. Monitor degradation via periodic GC-MS analysis. Avoid exposure to moisture, acids, or bases .

Q. What analytical techniques are recommended for verifying enantiomeric purity?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times with racemic standards. Validate results with polarimetry ([α]D_D +15° to +18°) .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : Design kinetic studies using nucleophiles (e.g., Grignard reagents) under varying conditions (polar aprotic solvents, temperature). Monitor regioselectivity (C1 vs. C2 attack) via 1^1H NMR and DFT calculations (Gaussian software). Compare outcomes with (S)-enantiomer to isolate stereoelectronic effects .

Q. What strategies resolve contradictions in reported degradation pathways under oxidative conditions?

  • Methodological Answer : Conduct controlled oxidative stress tests (H2_2O2_2, UV light) with LC-MS monitoring. Use isotopically labeled 18^{18}O-epoxide to trace oxygen incorporation. Reconcile discrepancies by adjusting experimental parameters (pH, catalyst traces) and validating with independent replicates .

Q. Can this compound serve as a chiral building block in natural product synthesis?

  • Methodological Answer : Demonstrate utility in multi-step syntheses (e.g., pheromones or macrolides). Optimize ring-opening with organocuprates, followed by cross-coupling (Suzuki-Miyaura). Evaluate diastereomer ratios via NOESY and X-ray crystallography .

Q. How can computational modeling predict the compound’s behavior in non-polar solvents?

  • Methodological Answer : Perform MD simulations (GROMACS) to analyze solvation shells and conformational stability. Validate with experimental solubility data (logP ≈ 4.2) and compare with epoxides of varying chain lengths .

Methodological Frameworks

  • Experimental Design : Apply PICO (Population: reaction mixtures; Intervention: catalyst variation; Comparison: racemic controls; Outcome: ee and yield) .
  • Data Validation : Use FINER criteria (Feasible lab scale; Novelty in stereochemical analysis; Relevance to asymmetric synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.